

AC-SDKP-NH2: A Technical Overview of Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: AC-SDKP-NH2

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Introduction

N-acetyl-seryl-aspartyl-lysyl-proline amide (**AC-SDKP-NH2**), also known as Ac-SDKP, Seraspenide, or Goralatide, is a naturally occurring tetrapeptide with potent anti-inflammatory and anti-fibrotic properties.[1][2] Endogenously, it is generated from the N-terminus of thymosin beta-4 (Tβ4) through enzymatic cleavage.[3][4][5] **AC-SDKP-NH2** is a key regulator in several physiological and pathological processes, including hematopoiesis, angiogenesis, and tissue remodeling, making it a molecule of significant interest for therapeutic development.[2][4][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of **AC-SDKP-NH2**, along with detailed experimental protocols and pathway diagrams.

Structure and Chemical Properties

AC-SDKP-NH2 is a tetrapeptide with the sequence Ac-Ser-Asp-Lys-Pro-NH2. The N-terminus is acetylated, and the C-terminus is amidated, which contributes to its stability.

Physicochemical Properties

A summary of the key physicochemical properties of **AC-SDKP-NH2** is presented in the table below.

Property	Value	Reference
Chemical Formula	C20H34N6O8	[1][2]
Molecular Weight	486.53 g/mol	[1][2]
IUPAC Name	(S)-3-((S)-2-acetamido-3-hydroxypropanamido)-4-(((S)-6-amino-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxohexan-2-yl)amino)-4-oxobutanoic acid	[1]
Synonyms	Ac-SDKP, Ac-sdkp-NH2, N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide, Seraspenide, Goralatide	[1][4]
Half-life in circulation	4.5 minutes	[1][7]
Isoelectric Point (pI)	Estimated ~6.0-6.5	
Solubility	Soluble in water and DMSO	[8]
Storage Conditions	Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C	[1][2]

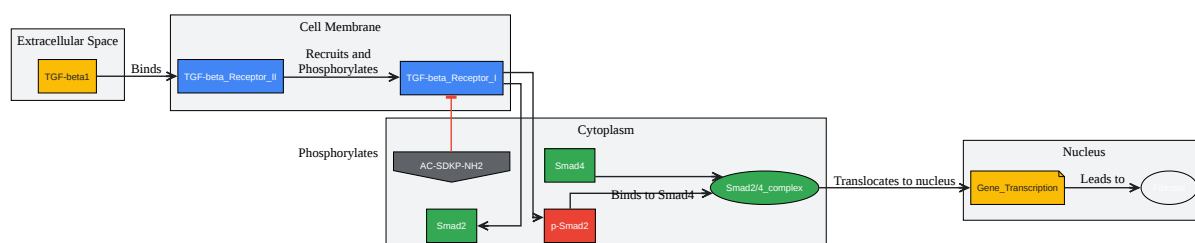
Note: The isoelectric point is an estimation based on the pKa values of the constituent amino acids and terminal modifications.

Biological Activity and Signaling Pathways

AC-SDKP-NH2 exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-fibrotic effects. It is a negative regulator of hematopoietic stem cell proliferation and plays a role in the immune response.[4][6]

Anti-fibrotic Mechanism via TGF- β /Smad Pathway Inhibition

One of the most well-characterized mechanisms of action for **AC-SDKP-NH2** is its inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway, a key driver of fibrosis. **AC-SDKP-NH2** has been shown to inhibit the phosphorylation of Smad2, a critical downstream mediator in the TGF- β cascade.[9] By doing so, it prevents the translocation of the Smad complex to the nucleus and subsequent transcription of pro-fibrotic genes.



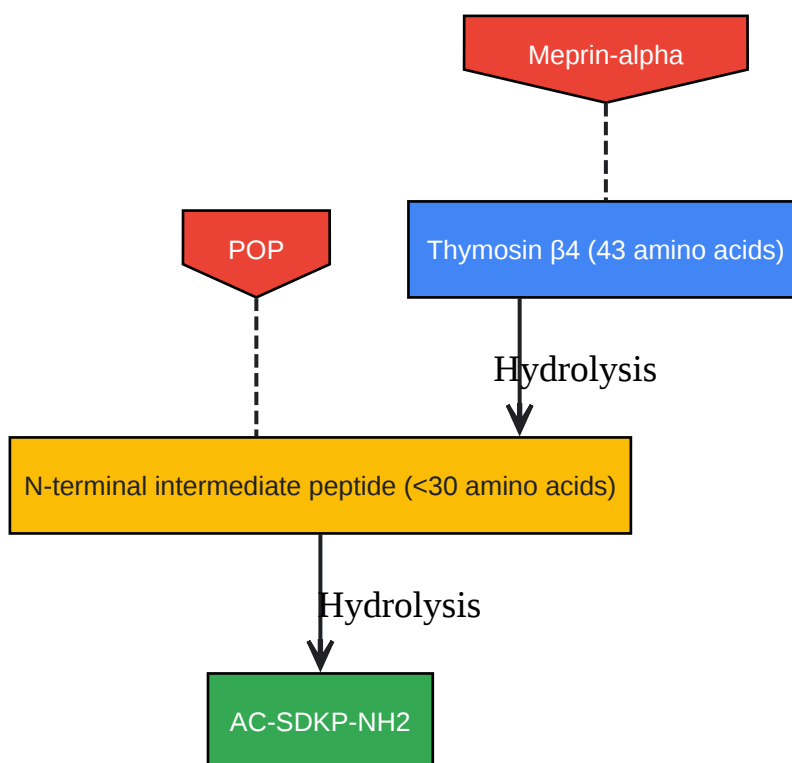
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Figure 1: AC-SDKP-NH2 Inhibition of the TGF- β /Smad Signaling Pathway.

Experimental Protocols

Enzymatic Release of AC-SDKP-NH2 from Thymosin β 4

AC-SDKP-NH2 is endogenously produced from Thymosin β 4 (T β 4) by a two-step enzymatic process involving meprin- α and prolyl oligopeptidase (POP).[3][4][5]



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